Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves esterification of the pyrazole derivative with ethyl butanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Agricultural Chemistry: The compound is explored for its herbicidal and fungicidal activities.
Material Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- 4-Methyl-3-(trifluoromethyl)aniline
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the ester functionality makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C11H15F3N2O2 |
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Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8(3)16-6-7(2)10(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3 |
InChI Key |
DFFWICNFXMUGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=C(C(=N1)C(F)(F)F)C |
Origin of Product |
United States |
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